Butyltriphenylphosphonium chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

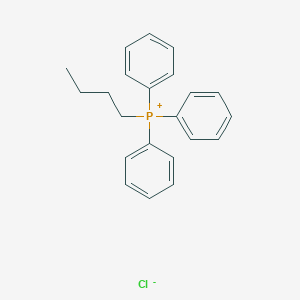

Structure

3D Structure of Parent

Properties

IUPAC Name |

butyl(triphenyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24P.ClH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,2-3,19H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFIUDWFSVDFDDY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884597 | |

| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13371-17-0 | |

| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13371-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013371170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, butyltriphenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyltriphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Butyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Butyltriphenylphosphonium chloride (BTPC). The information presented is intended to support research, development, and application of this versatile quaternary phosphonium (B103445) salt.

Core Physicochemical Data

This compound is a white to off-white crystalline powder.[1] It is a quaternary phosphonium salt that sees use as a phase transfer catalyst in organic synthesis, which can enhance reaction rates and yields.[1] Its stability and solubility in organic solvents make it a valuable compound in the production of pharmaceuticals and agrochemicals.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₄ClP | [1][2][3] |

| Molecular Weight | 354.85 g/mol | [1][3][4] |

| Melting Point | 223-230 °C | [1][2][4][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Solubility | Soluble in water and methanol.[5][6] | [5][6] |

| Flash Point | >270 °C | [4] |

| Stability | Stable at room temperature in closed containers under normal storage and handling.[5] | [5] |

| CAS Number | 13371-17-0 | [1][2][3][4] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are fundamental for verifying the identity, purity, and characteristics of this compound in a laboratory setting.

2.1 Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for crystalline solids.[7] Pure compounds typically exhibit a sharp melting range, while impurities tend to broaden and depress the melting range.[7]

-

Apparatus: Melting point apparatus, capillary tubes (one end sealed), thermometer.[8][9][10]

-

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into the sealed end of a capillary tube to a height of 1-2 mm.[9] This is achieved by tapping the open end of the tube into the sample and then tapping the sealed end on a hard surface to compact the solid.[8]

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[7][8]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7][8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[7][10]

-

Decomposition: If the sample darkens or decomposes before melting, this should be noted and recorded (e.g., 225°C d).[8]

-

2.2 Solubility Determination

Solubility testing helps to understand the polarity of a compound and select appropriate solvents for reactions, purifications, and formulations.[11][12]

-

Materials: Test tubes, spatula, vortex mixer (optional), and a range of solvents (e.g., water, methanol, diethyl ether, 5% HCl, 5% NaOH).[11][13][14]

-

Procedure:

-

Sample Addition: Approximately 25 mg of this compound is placed into a clean, dry test tube.[14]

-

Solvent Addition: 0.5 mL of the desired solvent is added to the test tube.[14]

-

Mixing: The mixture is agitated vigorously for 30 seconds using a vortex mixer or by tapping the tube.[13][14]

-

Observation: The sample is observed to see if it has completely dissolved. A substance is considered soluble if a homogenous solution forms with no visible solid particles.[11] If the compound is a liquid, miscibility is determined by the absence of distinct layers.[13]

-

Classification: The compound is classified as soluble, partially soluble, or insoluble in the tested solvent.[13] For acidic or basic compounds, solubility in aqueous acid or base involves a chemical reaction to form a more polar, water-soluble salt.[11][15]

-

2.3 Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17]

-

Apparatus: FTIR spectrometer, sample holder (e.g., KBr pellet press or ATR accessory).[18]

-

Procedure (using an ATR accessory):

-

Background Scan: A background spectrum is collected without any sample present to account for atmospheric and instrumental variations.[19]

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal, ensuring complete coverage.

-

Sample Measurement: A pressure clamp is applied to ensure good contact between the sample and the crystal. The sample spectrum is then collected. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[19]

-

Cleaning: After analysis, the sample is carefully removed, and the ATR crystal is cleaned with an appropriate solvent (e.g., ethanol) and a non-abrasive wipe.

-

2.4 Synthesis of this compound

A general method for the synthesis of similar phosphonium salts involves the reaction of triphenylphosphine (B44618) with an alkyl halide.[20] A specific example for the bromide analog is provided for context.

-

Reactants: Triphenylphosphine, n-butyl bromide (for the bromide analog), and a suitable solvent like acetonitrile (B52724) or ethanol.[20][21]

-

Procedure:

-

Triphenylphosphine is dissolved in the chosen solvent in a reaction flask equipped with a condenser, under a nitrogen atmosphere.[20][21]

-

n-Butyl bromide is added dropwise to the solution.[20]

-

The reaction mixture is heated to reflux and stirred for several hours (e.g., 10-24 hours).[20][21]

-

After the reaction is complete, the mixture is cooled, which may induce crystallization of the product.[20][21]

-

The resulting solid product is collected by filtration, can be recrystallized from a suitable solvent mixture (e.g., acetonitrile/ethyl acetate) to improve purity, and is then dried under vacuum.[20]

-

Visualizations: Workflows and Relationships

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound, starting from an unknown sample.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (1-Butyl)triphenylphosphonium chloride 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. Phosphonium, butyltriphenyl-, chloride (1:1) | C22H24ClP | CID 166797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound for synthesis 13371-17-0 [sigmaaldrich.com]

- 5. Butyl(triphenyl)phosphonium chloride | CAS#:13371-17-0 | Chemsrc [chemsrc.com]

- 6. 1779-51-7 CAS MSDS (Butyltriphenylphosphonium bromide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. pennwest.edu [pennwest.edu]

- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 12. youtube.com [youtube.com]

- 13. saltise.ca [saltise.ca]

- 14. www1.udel.edu [www1.udel.edu]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. photometrics.net [photometrics.net]

- 18. mse.washington.edu [mse.washington.edu]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Page loading... [guidechem.com]

- 21. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]

Butyltriphenylphosphonium Chloride: A Comprehensive Technical Guide

CAS Number: 13371-17-0

An in-depth guide for researchers, scientists, and drug development professionals on the properties, synthesis, and applications of Butyltriphenylphosphonium Chloride.

Introduction

This compound is a quaternary phosphonium (B103445) salt that serves as a versatile and crucial reagent in modern organic synthesis.[1] Its utility stems primarily from its roles as a precursor to Wittig reagents for olefination reactions and as an effective phase-transfer catalyst.[2] This guide provides a detailed overview of its chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][3] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[4] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 13371-17-0 | [1][3] |

| Molecular Formula | C₂₂H₂₄ClP | [1][3] |

| Molecular Weight | 354.85 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 223-226 °C | |

| Flash Point | >270 °C | |

| Solubility | Soluble in water and methanol. | [4] |

| Purity | ≥ 98% (Assay by titration) | [1] |

Synthesis of Butyltriphenylphosphonium Salts

While the direct synthesis of this compound is not readily detailed in the provided search results, a common and analogous method involves the quaternization of triphenylphosphine (B44618) with an appropriate butyl halide. A representative protocol for the synthesis of the closely related Butyltriphenylphosphonium bromide is provided below. This can be adapted for the chloride salt by using a butyl chloride derivative, though reaction conditions might require optimization.

Experimental Protocol: Synthesis of Butyltriphenylphosphonium Bromide

This protocol is adapted from a patented method for the synthesis of Butyltriphenylphosphonium bromide.[5]

Materials:

-

Triphenylphosphine (1 mol)

-

n-Butyl bromide (1 mol)

-

Ethanol (1000 mL)

-

Anion exchange resin (e.g., 201*7, 3g)[5]

-

2L four-hole boiling flask

-

Reflux condenser

-

Stirrer

-

Nitrogen source

Procedure:

-

To a 2L four-hole boiling flask under a nitrogen atmosphere, add 1 mol of triphenylphosphine, 1000 mL of ethanol, and 3g of anion exchange resin.[5]

-

Heat the mixture to reflux with stirring.[5]

-

Slowly add 1 mol of n-butyl bromide dropwise over approximately 6 hours.[5]

-

Continue refluxing and stirring for 24 hours after the addition is complete.[5]

-

After the reaction, cool the solution to 20 °C and filter off the catalyst.[5]

-

Place the mother liquor in a refrigerator to induce crystallization.[5]

-

Filter the resulting crystals at subzero temperatures (-15 °C).[5]

-

Dry the product at 65 °C to yield Butyltriphenylphosphonium bromide.[5]

Logical Workflow for Synthesis:

Caption: Synthesis workflow for Butyltriphenylphosphonium bromide.

Applications in Organic Synthesis

Wittig Reaction

This compound is a key precursor for the generation of the corresponding phosphorus ylide, a Wittig reagent.[2] This reagent is instrumental in the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[2] The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form the alkene and triphenylphosphine oxide.

Experimental Protocol: General Wittig Reaction

The following is a general procedure adapted from protocols using benzyltriphenylphosphonium (B107652) chloride, which can be modified for this compound.[6][7]

Materials:

-

This compound

-

Aldehyde or Ketone

-

Strong base (e.g., 50% NaOH solution, n-butyllithium)[6]

-

Reaction tube or flask

-

Stirring apparatus

Procedure:

-

In a reaction vessel, dissolve the this compound and the carbonyl compound in a suitable solvent like dichloromethane.[6][7]

-

With vigorous stirring, add the strong base dropwise to the mixture. The base deprotonates the phosphonium salt to form the reactive ylide in situ.[6]

-

Continue to stir the reaction mixture vigorously for a specified time (e.g., 30 minutes to overnight) to allow the reaction to proceed.[6][8]

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).[6]

-

Remove the solvent under reduced pressure to yield the crude alkene product.

-

Purify the product by recrystallization or column chromatography.[6]

Signaling Pathway for the Wittig Reaction:

Caption: The reaction pathway of the Wittig olefination.

Phase-Transfer Catalysis

This compound is an effective phase-transfer catalyst (PTC).[1] PTCs facilitate the reaction between reactants located in different immiscible phases (typically aqueous and organic) by transporting one of the reactants, usually an anion, into the phase where the other reactant is present.[2] This enhances reaction rates and allows for milder reaction conditions.

Experimental Protocol: General Phase-Transfer Catalysis

This is a generalized protocol for a nucleophilic substitution reaction using a PTC.[9]

Materials:

-

Organic substrate (e.g., 1-chlorobutane)

-

Nucleophile in aqueous solution (e.g., sodium hydroxide)

-

This compound (catalytic amount, e.g., 0.05 equivalents)[9]

-

Organic solvent (e.g., toluene)[9]

-

Reaction flask with condenser and stirrer

Procedure:

-

In a reaction flask, dissolve the organic substrate and a catalytic amount of this compound in the organic solvent.[9]

-

Add the aqueous solution of the nucleophile.[9]

-

Heat the biphasic mixture to the desired reaction temperature (e.g., 90-100 °C) with vigorous stirring.[9]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC).

-

After completion, cool the mixture to room temperature and separate the aqueous and organic layers.[9]

-

Wash the organic layer with water and brine.[9]

-

Dry the organic layer over an anhydrous salt.[9]

-

Remove the solvent to obtain the crude product, which can be further purified if necessary.[9]

Diagram of Phase-Transfer Catalysis Mechanism:

Caption: Mechanism of phase-transfer catalysis.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4][10] Work should be conducted in a well-ventilated area or a fume hood.[4]

Toxicological Data:

| Route | Species | Value | Reference |

| Oral LD₅₀ | Rat | 320 mg/kg |

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell.[10]

-

If on Skin: Wash with plenty of soap and water.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[10]

Conclusion

This compound is a highly valuable reagent in organic chemistry, offering efficient routes for alkene synthesis and enabling reactions in biphasic systems. Its predictable reactivity and stability make it a reliable choice for both academic research and industrial applications. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding to support its effective and safe use in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. CN105330696A - Synthetic method for butyltriphenylphosphonium bromide - Google Patents [patents.google.com]

- 6. d.web.umkc.edu [d.web.umkc.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Characterization of Butyltriphenylphosphonium Chloride: A Technical Guide

This technical guide provides an in-depth overview of the spectral data for Butyltriphenylphosphonium chloride (C₂₂H₂₄ClP), a versatile quaternary phosphonium (B103445) salt utilized as a phase transfer catalyst in various organic syntheses.[1][2] For researchers, scientists, and professionals in drug development, accurate spectroscopic analysis is crucial for identity confirmation, purity assessment, and quality control. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside comprehensive experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1.1: ¹H and ¹³C NMR Spectral Data

The NMR data presented is based on spectra of the analogous compound, Butyltriphenylphosphonium bromide, in CDCl₃, and is expected to be nearly identical for the chloride salt.[3][4]

| ¹H NMR Data (CDCl₃) | ¹³C NMR Data (CDCl₃) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| 7.70 - 7.90 (m, 15H) | Ar-H (Triphenyl) | 135.0 (d) | Ar-C (para) |

| 3.40 - 3.60 (m, 2H) | CH₂ -P | 133.5 (d) | Ar-C (ortho) |

| 1.60 - 1.75 (m, 2H) | CH₂ -CH₂-P | 130.0 (d) | Ar-C (meta) |

| 1.45 - 1.60 (m, 2H) | CH₂ -CH₃ | 118.5 (d) | Ar-C (ipso, C-P) |

| 0.95 (t, 3H) | CH₂-CH₃ | 29.5 (d) | CH₂ -P |

| 24.0 (d) | CH₂ -CH₂-P | ||

| 23.5 | CH₂ -CH₃ | ||

| 13.5 | CH₂-CH₃ |

m = multiplet, t = triplet, d = doublet (due to P-C coupling)

Table 1.2: Infrared (IR) Spectroscopy Data

Key absorption bands observed in the IR spectrum. Data is referenced from the bromide analogue and typical phosphonium salt spectra.[5]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3080 | C-H Stretch | Aromatic (Ar-H) |

| 2950 - 2970 | C-H Stretch | Aliphatic (CH₃) |

| 2860 - 2880 | C-H Stretch | Aliphatic (CH₂) |

| 1580 - 1600 | C=C Stretch | Aromatic Ring |

| 1480 - 1500 | C=C Stretch | Aromatic Ring |

| 1430 - 1440 | P-C Stretch | Phenyl-Phosphorus |

| 1100 - 1120 | P-C Stretch | Phenyl-Phosphorus |

| 720 - 760 | C-H Bend | Aromatic (out-of-plane) |

| 680 - 700 | C-H Bend | Aromatic (out-of-plane) |

Table 1.3: Mass Spectrometry (MS) Data

The mass spectrum is dominated by the cationic species.

| Parameter | Value | Notes |

| Molecular Formula (Cation) | C₂₂H₂₄P⁺ | Butyltriphenylphosphonium |

| Calculated m/z (Exact Mass) | 319.1610 | For the [M]⁺ cation |

| Ionization Mode | ESI+ | Electrospray Ionization (Positive) |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the preparation and analysis of a sample for solution-state NMR.[6][7]

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-25 mg for ¹H, 20-50 mg for ¹³C)[8]

-

Deuterated chloroform (B151607) (CDCl₃, 99.8%+)

-

5 mm NMR tubes

-

Glass vial

-

Pasteur pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh the required amount of this compound into a clean, dry glass vial.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[6] Cap the vial and vortex gently until the solid is completely dissolved. The solution should be clear and free of particulates.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is between 4.0 and 5.0 cm.[7] Avoid introducing any solid particles.

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol (B145695) or isopropanol (B130326) to remove any fingerprints or dust. Cap the tube securely.

-

Instrument Setup: Insert the sample into the NMR spectrometer's autosampler or magnet.

-

Acquisition:

-

Locking & Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[6]

-

Tuning: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei.

-

Parameter Setup: Set up standard acquisition parameters for both ¹H (e.g., 16 scans, 2-second relaxation delay) and ¹³C (e.g., 1024 scans, 2-second relaxation delay) experiments.

-

-

Data Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum accordingly (δ 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the thin solid film method for analyzing a solid sample.[9]

Objective: To obtain an infrared spectrum to identify functional groups.

Materials:

-

This compound (~10-20 mg)

-

Volatile solvent (e.g., Dichloromethane (B109758) or Acetone)[9]

-

FTIR-transparent salt plates (e.g., NaCl or KBr)

-

Small beaker or vial

-

Pasteur pipette

Procedure:

-

Solution Preparation: Place a small amount (~10-20 mg) of the solid sample into a small beaker. Add a few drops of dichloromethane to completely dissolve the solid.

-

Film Casting: Obtain a clean, dry salt plate. Using a Pasteur pipette, place one or two drops of the prepared solution onto the center of the salt plate.[9]

-

Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. A thin, even film of the solid compound should remain on the plate. If the resulting film is too thin (weak absorbance), add another drop of the solution and let it evaporate. If it is too thick (peaks are flat-topped), clean the plate with acetone (B3395972) and prepare a more dilute solution.[9]

-

Sample Analysis: Place the salt plate into the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

-

Cleaning: After analysis, clean the salt plate thoroughly with dry acetone and return it to a desiccator for storage.

Mass Spectrometry (MS)

This protocol outlines a general procedure for analyzing a phosphonium salt using Electrospray Ionization (ESI).

Objective: To determine the mass-to-charge ratio (m/z) of the intact cation.

Materials:

-

This compound (~1 mg)

-

High-purity solvent (e.g., Methanol (B129727) or Acetonitrile)

-

1.5 mL microcentrifuge tube

-

Micropipettes

-

Syringe and infusion pump (for direct infusion) or LC system

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) by dissolving a small amount of this compound in methanol or acetonitrile (B52724) in a microcentrifuge tube.

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines.

-

Set the ionization source to positive electrospray mode (ESI+).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature. For phosphonium salts, these are typically in the range of 2-4 kV for the capillary and 20-40 V for the cone/fragmentor voltage.

-

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu) to observe the parent cation.

-

Data Analysis: Identify the peak corresponding to the Butyltriphenylphosphonium cation ([C₂₂H₂₄P]⁺) at the expected m/z of approximately 319.16. The high-resolution mass should be within 5 ppm of the calculated exact mass.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the complete spectroscopic characterization of a chemical entity like this compound, from sample preparation to final structure elucidation.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Butyltriphenylphosphonium bromide(1779-51-7) 1H NMR [m.chemicalbook.com]

- 4. Butyltriphenylphosphonium bromide(1779-51-7) 13C NMR [m.chemicalbook.com]

- 5. Butyltriphenylphosphonium bromide(1779-51-7) IR Spectrum [m.chemicalbook.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

Solubility of Butyltriphenylphosphonium Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of butyltriphenylphosphonium chloride in various organic solvents. This compound is a quaternary phosphonium (B103445) salt widely utilized as a phase transfer catalyst, and its solubility is a critical parameter for its application in organic synthesis, catalysis, and materials science. Understanding its behavior in different solvent systems is paramount for optimizing reaction conditions, improving yields, and ensuring process efficiency.

Core Concepts: Solubility of Quaternary Phosphonium Salts

Quaternary phosphonium salts, such as this compound, are ionic compounds. Their solubility is governed by the principle of "like dissolves like." Generally, they exhibit good solubility in polar solvents that can effectively solvate both the cation and the anion.[1][2][3] The large, bulky triphenylphosphine (B44618) group contributes to some lipophilicity, which can influence its solubility in less polar organic solvents.

Qualitative Solubility Profile

Multiple sources indicate that this compound is soluble in polar organic solvents and water.[2][4] Specifically, it is known to be soluble in methanol.[2] Conversely, it is expected to have low solubility or be insoluble in non-polar hydrocarbon and ether solvents. This general solubility profile makes it a versatile catalyst in a variety of reaction media.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Acetonitrile | |||

| Dimethylformamide (DMF) | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Acetone | |||

| Tetrahydrofuran (THF) | |||

| Dichloromethane (DCM) | |||

| Chloroform | |||

| Ethyl Acetate | |||

| Toluene | |||

| Hexane | |||

| Diethyl Ether |

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[5][6][7] This protocol outlines the steps for determining the solubility of this compound in a chosen organic solvent.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any remaining solid particles. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The oven temperature should be well below the melting point of the salt (225-229 °C).[1] A temperature range of 60-80°C is generally suitable for most common organic solvents.

-

Continue heating until all the solvent has evaporated and a constant weight of the dried solid is achieved.

-

-

Data Analysis:

-

Cool the evaporation dish in a desiccator to room temperature before weighing.

-

Weigh the evaporation dish with the dried this compound.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. CAS 1779-51-7: Butyltriphenylphosphonium bromide [cymitquimica.com]

- 4. Butyl(triphenyl)phosphonium chloride | CAS#:13371-17-0 | Chemsrc [chemsrc.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Butyltriphenylphosphonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability and decomposition profile of Butyltriphenylphosphonium chloride. The information is compiled from publicly available data and research articles, offering insights into its thermal properties, decomposition products, and potential decomposition mechanisms. This document is intended to serve as a valuable resource for professionals working with this compound in various research and development settings.

Physicochemical Properties

This compound is a quaternary phosphonium (B103445) salt with the chemical formula C₂₂H₂₄ClP. It is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₂₄ClP | [1] |

| Molecular Weight | 354.85 g/mol | [1] |

| Melting Point | 223-229 °C | [1][2] |

| Flash Point | >270 °C | [2][3] |

| Decomposition Temperature | >265 °C | [4] |

| Appearance | White to off-white crystalline powder | [1] |

Thermal Stability Analysis

A key study on montmorillonite (B579905) clay modified with Butyltriphenylphosphonium (BTPP) cations indicates that the onset temperature of decomposition for the BTPP-modified clay is approximately 300°C.[4] This suggests a high thermal stability for the Butyltriphenylphosphonium moiety. It is important to note that the clay matrix can influence the thermal decomposition profile.

General studies on phosphonium salts have demonstrated that they are typically more thermally stable than their nitrogen-based quaternary ammonium (B1175870) counterparts.[5] The thermal stability of phosphonium salts is also influenced by the nature of the anion, with chlorides being potentially less stable than other anions due to the nucleophilic character of the chloride ion.

Thermal Decomposition

Upon thermal decomposition, this compound is expected to break down into several smaller molecules. The hazardous decomposition products identified include:

-

Hydrogen chloride (HCl)

-

Phosphine (PH₃)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Oxides of phosphorus[4]

The thermal decomposition of alkyltriphenylphosphonium halides can proceed through several pathways, primarily involving nucleophilic attack by the chloride anion or elimination reactions. The following diagram illustrates a plausible decomposition pathway for this compound.

Caption: Plausible decomposition pathways of this compound.

The decomposition can be initiated by either a nucleophilic substitution (SN2) reaction, where the chloride ion attacks the butyl group to yield triphenylphosphine and 1-chlorobutane, or a Hofmann elimination reaction, where the chloride ion acts as a base, abstracting a proton from the butyl group to form triphenylphosphine hydrochloride and butene. These primary products can then undergo further pyrolysis at higher temperatures to yield the final observed decomposition products.

Experimental Protocols

The following are generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be adapted for the analysis of this compound.

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) or oxidative (e.g., Air), with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric curve, DTG), and the percentage of weight loss at different temperature ranges.

Objective: To measure the heat flow associated with thermal transitions in the sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Inert (e.g., Nitrogen or Argon) with a constant flow rate.

-

Temperature Program: The sample is typically subjected to a heat-cool-heat cycle. For example, heated from ambient to a temperature above its melting point, cooled down, and then reheated. A typical heating/cooling rate is 10 °C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events such as melting, crystallization, and decomposition.

The following diagram illustrates a typical experimental workflow for the thermal analysis of a solid sample like this compound.

Caption: A typical workflow for TGA and DSC analysis.

Summary of Key Thermal Data

The following table summarizes the key thermal data for this compound and related materials discussed in this guide.

Table 2: Summary of Thermal Data

| Parameter | Value | Compound/Material | Notes | Reference(s) |

| Melting Point | 223-229 °C | This compound | Endothermic transition | [1][2] |

| Onset of Decomposition | >265 °C | This compound | From safety data | [4] |

| Onset of Decomposition | ~300 °C | Butyltriphenylphosphonium-modified montmorillonite | In a clay matrix | [4] |

Conclusion

This compound exhibits good thermal stability, with a decomposition onset temperature reported to be above 265 °C, and likely around 300 °C as suggested by studies on its modified clay composites. Its decomposition is a complex process that can proceed through multiple pathways, leading to the formation of various volatile and solid products. For researchers, scientists, and drug development professionals, a thorough understanding of its thermal behavior is crucial for safe handling, storage, and application in thermally sensitive processes. It is recommended to perform specific thermal analysis under the conditions relevant to the intended application to obtain precise data for risk assessment and process optimization.

References

In-Depth Technical Guide: Safety and Handling of Butyltriphenylphosphonium Chloride

For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety and handling precautions for Butyltriphenylphosphonium chloride, a common reagent in organic synthesis.

Chemical and Physical Properties

This compound is a quaternary phosphonium (B103445) salt. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 13371-17-0 | |

| Molecular Formula | C22H24ClP | |

| Molecular Weight | 354.86 g/mol | |

| Appearance | Off-white powder/solid | |

| Melting Point | 223 - 227 °C (433.4 - 440.6 °F) | |

| Solubility | Soluble in water | [1] |

| Stability | Stable under normal conditions. Hygroscopic. | [2] |

| Incompatibilities | Strong oxidizing agents, bases. | [1] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Oxides of phosphorus, Phosphorus trihydride (phosphine), Hydrogen chloride gas. |

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The GHS classification is summarized in the table below.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Acute toxicity, oral | Category 4 | Warning | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation. |

| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation. |

Pictograms:

First-Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Ingestion | Clean mouth with water. Get medical attention. |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound.

-

Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin and Body Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[4]

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

-

Hygiene Measures : Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[5]

Storage and Handling

-

Handling : Use only under a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[5] Avoid dust formation.[4]

-

Storage : Keep container tightly closed in a dry and well-ventilated place.[4] Store under an inert atmosphere.[4] This material is hygroscopic.[2]

Accidental Release Measures

-

Personal Precautions : Ensure adequate ventilation. Use personal protective equipment as required.

-

Environmental Precautions : Should not be released into the environment.[4]

-

Methods for Containment and Cleaning Up : Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[4]

Experimental Protocol: Wittig Reaction

The following is a representative protocol for a Wittig reaction using a phosphonium salt like this compound. This protocol is for illustrative purposes and should be adapted and optimized for specific substrates and scales.

Materials:

-

This compound

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., THF, DMSO)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Ylide Formation :

-

Under an inert atmosphere (e.g., nitrogen or argon), add this compound to a dry reaction flask equipped with a magnetic stir bar.

-

Add anhydrous solvent to the flask and cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C).

-

Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.

-

-

Wittig Reaction :

-

Dissolve the aldehyde or ketone in a minimal amount of anhydrous solvent.

-

Add the carbonyl compound solution dropwise to the ylide solution at the same low temperature.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate amount of time, monitoring the reaction by TLC.

-

-

Work-up and Purification :

-

Quench the reaction by the slow addition of a saturated aqueous solution (e.g., ammonium (B1175870) chloride).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Visualizations

Diagram 1: Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Diagram 2: Health Hazards and First-Aid

Caption: Health hazards of this compound and corresponding first-aid.

References

Methodological & Application

Application Notes and Protocols for Butyltriphenylphosphonium Chloride as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Butyltriphenylphosphonium Chloride as a phase transfer catalyst (PTC) in organic synthesis. This versatile catalyst is effective in promoting reactions between reactants in immiscible phases, leading to increased reaction rates, higher yields, and milder reaction conditions.[1] Its applications are particularly relevant in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules.

Overview of this compound as a Phase Transfer Catalyst

Chemical Structure and Properties:

-

Synonyms: this compound

-

CAS Number: 13371-17-0

-

Molecular Formula: C₂₂H₂₄ClP

-

Molecular Weight: 354.85 g/mol

-

Appearance: White to off-white crystalline powder

-

Melting Point: 225 - 229 °C

-

Solubility: Soluble in water, chloroform, and methanol.

Mechanism of Action:

Phase transfer catalysis facilitates reactions between reactants located in different, immiscible phases (typically aqueous and organic). The Butyltriphenylphosphonium cation [(C₄H₉)(C₆H₅)₃P]⁺ acts as a "shuttle" for anions. The lipophilic butyl and phenyl groups allow the cation to be soluble in the organic phase, while its positive charge enables it to pair with an anion from the aqueous phase. This ion pair then moves into the organic phase, where the anion can react with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase, thus completing the catalytic cycle.

References

Application Notes and Protocols: Butyltriphenylphosphonium Chloride in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltriphenylphosphonium chloride (BTPPC) is a versatile quaternary phosphonium (B103445) salt with significant applications in the synthesis of pharmaceutical intermediates. Its utility stems primarily from its role as a precursor to phosphorus ylides for Wittig reactions and as an efficient phase-transfer catalyst. These functionalities enable the construction of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of BTPPC in key synthetic transformations relevant to pharmaceutical development.

Application as a Wittig Reagent Precursor in Prostaglandin (B15479496) Synthesis

The Wittig reaction is a powerful method for the formation of carbon-carbon double bonds, a common structural motif in a vast array of pharmaceutical compounds, including prostaglandins. Prostaglandins are a class of lipid compounds involved in various physiological processes and are the basis for several drugs used to treat conditions like glaucoma and ulcers. In the synthesis of prostaglandin analogues, the formation of a specific side chain is often accomplished via a Wittig reaction. This compound can be used to generate the necessary phosphorus ylide for the introduction of a butyl group into the molecular scaffold.

Experimental Protocol: Synthesis of a Prostaglandin F2α Analogue Intermediate

This protocol outlines the synthesis of a key intermediate for a Prostaglandin F2α analogue, focusing on the Wittig olefination step to introduce the α-side chain. The reaction involves the deprotonation of a phosphonium salt, analogous to what would be formed from BTPPC, to generate the ylide, which then reacts with a lactol intermediate.[1]

Step 1: Ylide Formation

-

In a flame-dried, two-necked round-bottom flask under an inert argon atmosphere, suspend (4-carboxybutyl)triphenylphosphonium bromide (2.0-2.5 equivalents) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise at room temperature.

-

Stir the resulting red-orange mixture for 1-2 hours at room temperature to ensure complete formation of the phosphorus ylide.

Step 2: Wittig Reaction

-

In a separate flask, dissolve the prostaglandin lactol intermediate (1.0 equivalent) in anhydrous DMSO.

-

Cool the ylide solution to 0 °C using an ice bath.

-

Slowly add the solution of the lactol intermediate to the ylide solution via a cannula.

-

Allow the reaction mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the dropwise addition of water at 0 °C.

-

Acidify the mixture to a pH of 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired prostaglandin intermediate.

Quantitative Data

| Step | Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Ylide Formation | (4-carboxybutyl)triphenylphosphonium bromide | - | NaH | DMSO | 1-2 | Room Temp. | - |

| Wittig Reaction | Phosphorus Ylide | Prostaglandin Lactol | - | DMSO | 4-12 | 0 to Room Temp. | 55-80[1] |

Workflow and Reaction Mechanism

Caption: Workflow for the Wittig reaction using BTPPC.

Application as a Phase-Transfer Catalyst in N-Alkylation of Heterocyclic Intermediates

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases.[2] In pharmaceutical synthesis, many reactions involve an aqueous-soluble nucleophile and an organic-soluble electrophile. This compound is an effective phase-transfer catalyst that facilitates the transport of the nucleophile from the aqueous phase to the organic phase, where the reaction occurs.[2] This is particularly useful for the N-alkylation of heterocyclic compounds, which are core structures in many drugs, including antihypertensives and antivirals.

Experimental Protocol: N-Alkylation of a Tetrazole Intermediate

This protocol describes a general procedure for the N-alkylation of a tetrazole-containing intermediate, a common step in the synthesis of angiotensin II receptor blockers (a class of antihypertensive drugs).

-

To a stirred solution of the tetrazole intermediate (1.0 equivalent) and potassium carbonate (K₂CO₃, 2.0 equivalents) in a biphasic solvent system of toluene (B28343) and water (1:1), add this compound (0.05 equivalents).

-

Heat the mixture to 60-80 °C.

-

Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture.

-

Maintain the temperature and stir vigorously for 6-12 hours. Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography to yield the N-alkylated product.

Quantitative Data

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent System | Time (h) | Temperature (°C) | Yield (%) |

| Tetrazole Intermediate | Alkyl Halide | BTPPC (5 mol%) | K₂CO₃ | Toluene/Water | 6-12 | 60-80 | 85-95 (Typical) |

Phase-Transfer Catalysis Workflow

Caption: Workflow of Phase-Transfer Catalysis with BTPPC.

Application as an Ionic Liquid in Pharmaceutical Synthesis

Ionic liquids (ILs) are salts with melting points below 100 °C, and they are gaining attention as "green" solvents and catalysts in chemical synthesis due to their low vapor pressure, high thermal stability, and tunable properties.[3] this compound can serve as a precursor for the synthesis of various phosphonium-based ionic liquids. These ILs can act as both the solvent and catalyst in pharmaceutical synthesis, potentially leading to improved reaction rates, yields, and easier product separation.

While specific, detailed industrial-scale protocols for pharmaceutical synthesis using BTPPC-derived ionic liquids are not widely published in the public domain, the principles can be applied to various reaction types.

Potential Applications

-

Heck Coupling Reactions: Phosphonium-based ionic liquids can be effective media for palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of many APIs.

-

Enzymatic Reactions: The unique properties of ionic liquids can enhance the stability and activity of enzymes used in biocatalytic transformations for the synthesis of chiral pharmaceutical intermediates.

-

Multicomponent Reactions: The high polarity and solvating power of ionic liquids can be advantageous for one-pot multicomponent reactions, streamlining synthetic routes to complex molecules.

Logical Relationship in Ionic Liquid Synthesis and Application

Caption: Logical flow from BTPPC to its application as an ionic liquid.

Conclusion

This compound is a valuable and versatile reagent in the synthesis of pharmaceutical intermediates. Its application as a Wittig reagent precursor enables the precise formation of alkenes, crucial for molecules like prostaglandins. As a phase-transfer catalyst, it facilitates reactions between immiscible phases, significantly improving the efficiency of processes such as N-alkylation of heterocyclic compounds. Furthermore, its potential as a precursor for task-specific ionic liquids opens up avenues for greener and more efficient synthetic methodologies. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: Butyltriphenylphosphonium Chloride as an Ionic Liquid in Electrochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyltriphenylphosphonium chloride ([BTPP]Cl) is a quaternary phosphonium (B103445) salt which, in its molten state at elevated temperatures, functions as an ionic liquid. Its notable thermal stability and potential electrochemical properties position it as a candidate for a range of electrochemical applications. These applications include, but are not limited to, electrodeposition of metals, electrosynthesis of organic and inorganic compounds, and as a stable electrolyte in high-temperature battery systems. This document provides a comprehensive overview of its characteristics, alongside detailed methodologies for its synthesis, purification, and application in standard electrochemical techniques.

Physicochemical and Electrochemical Properties

While specific experimental data for molten this compound is not extensively available in the reviewed literature, its general properties can be inferred from data on analogous phosphonium-based ionic liquids.

Table 1: Physicochemical and Electrochemical Properties of this compound and Related Compounds

| Property | Value/Range | Remarks |

| Molecular Formula | C₂₂H₂₄ClP | - |

| Molecular Weight | 354.85 g/mol | - |

| Melting Point | 225 - 229 °C | |

| Thermal Stability (TGA) | > 300 °C | Based on data for similar phosphonium ionic liquids. The long-term thermal stability may be lower under operational conditions. |

| Electrochemical Window | Estimated: 2.0 - 3.0 V | This is an estimated range based on the electrochemical behavior of the chloride anion (anodic limit) and the phosphonium cation (cathodic limit). |

| Ionic Conductivity | Estimated: 1 - 10 mS/cm | This property is highly dependent on the operating temperature. The provided range is an estimation based on data for other molten phosphonium salts. |

Disclaimer: The electrochemical window and ionic conductivity values are estimations derived from structurally similar compounds. It is imperative that these parameters are experimentally determined for this compound to ensure accuracy in any application.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure adapted from established methods for the synthesis of similar phosphonium salts.

Materials:

-

Triphenylphosphine (B44618) (PPh₃)

-

1-Chlorobutane (B31608) (BuCl)

-

Toluene (B28343) (anhydrous)

-

Ethyl acetate (B1210297) (anhydrous)

-

Hexane (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

-

Add a molar excess (typically 1.2 equivalents) of 1-chlorobutane to the solution.

-

Heat the reaction mixture to reflux and maintain for a period of 24-48 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may either precipitate as a solid or separate as an oil.

-

If a solid precipitate forms, it should be collected by filtration and washed with anhydrous hexane.

-

If an oil is formed, the supernatant toluene should be decanted, and the remaining oil washed multiple times with anhydrous hexane.

-

The crude product should be recrystallized from hot ethyl acetate, with the addition of a minimal amount of a co-solvent such as ethanol (B145695) if required for complete dissolution. The solution should be cooled slowly to promote the formation of well-defined crystals.

-

The recrystallized product is then collected by filtration, washed with cold ethyl acetate, and dried under vacuum at a temperature well below its melting point (e.g., 80-100 °C) for several hours to remove all residual solvents.

Purification for Electrochemical Applications

For electrochemical studies, the purity of the ionic liquid is of paramount importance, as even trace impurities can significantly influence the experimental results.

Materials:

-

Synthesized this compound

-

Activated charcoal

-

Alumina (B75360) (neutral, Brockmann I)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Anhydrous ethyl acetate

-

Anhydrous hexane

Procedure:

-

Dissolve the synthesized [BTPP]Cl in a minimum volume of hot, anhydrous dichloromethane.

-

Add a small quantity of activated charcoal to the solution and stir for 1-2 hours to adsorb colored impurities.

-

Filter the hot solution through a pad of celite or a fine porosity fritted glass funnel to remove the activated charcoal.

-

Concentrate the filtrate under reduced pressure to yield the crude salt.

-

For enhanced purification, dissolve the salt in a minimal volume of anhydrous DCM and pass it through a short column packed with activated neutral alumina.

-

Elute the product from the column using anhydrous DCM.

-

Remove the solvent from the eluate under reduced pressure.

-

Recrystallize the purified salt from a mixture of anhydrous ethyl acetate and hexane.

-

The final product must be dried under high vacuum at an elevated temperature (e.g., 100-120 °C) for a minimum of 24 hours to ensure the complete removal of volatile impurities and water. The purity should be verified by ¹H and ³¹P NMR spectroscopy and confirmed by obtaining a featureless cyclic voltammogram over a wide potential range.

Cyclic Voltammetry of Ferrocene (B1249389) in Molten [BTPP]Cl

This protocol details a standard procedure for determining the electrochemical window of the ionic liquid and for studying the behavior of a well-characterized redox couple, ferrocene/ferrocenium, within the molten salt.

Equipment:

-

Potentiostat

-

Three-electrode electrochemical cell designed for high-temperature operation

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl in a suitable non-aqueous electrolyte, connected via a salt bridge, or a quasi-reference electrode such as a silver or platinum wire)

-

Counter electrode (e.g., platinum wire or mesh)

-

Inert atmosphere glovebox or Schlenk line

-

Heating mantle or a temperature-controlled oven for the electrochemical cell

Procedure:

-

Electrolyte Preparation: A known quantity of purified [BTPP]Cl is placed into the electrochemical cell. The cell is then heated to a temperature above the melting point of the salt (e.g., 240-250 °C) under a dry, inert atmosphere (e.g., argon or nitrogen) to form the molten electrolyte.

-

Analyte Addition: A small, weighed amount of ferrocene is added to the molten electrolyte to achieve a concentration of approximately 5-10 mM. The solution is stirred until the ferrocene is fully dissolved.

-

Electrochemical Measurement:

-

The working electrode should be polished with alumina slurry, followed by sonication in ethanol, and then thoroughly dried before being introduced into the cell.

-

The three-electrode assembly is carefully positioned within the molten electrolyte.

-

A cyclic voltammogram of the neat ionic liquid is recorded to establish the electrochemical window. The potential is scanned from an initial value (e.g., 0 V) towards positive potentials until a significant anodic current is observed, then the scan direction is reversed towards negative potentials until a significant cathodic current is observed, and finally, the scan is returned to the initial potential.

-

Cyclic voltammograms of the ferrocene solution are then recorded at various scan rates (e.g., 20, 50, 100, 200 mV/s).

-

-

Data Analysis:

-

The anodic and cathodic limits of the electrochemical window are determined from the voltammogram of the neat ionic liquid.

-

From the voltammograms of the ferrocene solution, the anodic and cathodic peak potentials (Epa, Epc) and peak currents (ipa, ipc) are measured.

-

The half-wave potential (E₁/₂) is calculated as the average of the peak potentials: (Epa + Epc)/2.

-

The reversibility of the ferrocene/ferrocenium redox couple is assessed by analyzing the peak separation (ΔEp = Epa - Epc) and the ratio of the peak currents (ipa/ipc).

-

Electrodeposition of Copper from Molten [BTPP]Cl

This protocol provides a general methodology for the electrodeposition of copper from a molten [BTPP]Cl electrolyte.

Materials:

-

Purified this compound

-

Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)

-

Working electrode (e.g., platinum, glassy carbon, or a suitable substrate for deposition such as a copper or steel plate)

-

Counter electrode (a high-purity copper wire or plate)

-

Reference electrode (Ag/AgCl or a suitable quasi-reference electrode)

Procedure:

-

Electrolyte Preparation: In an inert atmosphere, the purified [BTPP]Cl is melted in the electrochemical cell at an appropriate temperature (e.g., 240-250 °C).

-

Copper Salt Addition: A known concentration of the copper salt (e.g., 0.1 M CuCl) is dissolved in the molten ionic liquid. The mixture is stirred until a homogeneous solution is achieved.

-

Electrochemical Deposition:

-

The working electrode (substrate) is thoroughly cleaned and prepared for deposition.

-

The three-electrode cell is assembled.

-

Cyclic voltammetry is performed to identify the reduction potential of the copper species in the molten salt.

-

Potentiostatic deposition is carried out by applying a constant potential that is slightly more negative than the observed reduction potential for a predetermined duration. Alternatively, galvanostatic deposition can be performed by applying a constant current density.

-

-

Deposit Characterization:

-

Following deposition, the working electrode is carefully removed from the cell and allowed to cool under an inert atmosphere.

-

The electrode is rinsed with a suitable solvent (e.g., acetonitrile) to remove any adhering ionic liquid.

-

The morphology and elemental composition of the deposited copper layer are characterized using techniques such as Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX).

-

Mandatory Visualizations

Logical Workflow for Electrochemical Experimentation

Caption: Workflow for the preparation and electrochemical application of [BTPP]Cl.

Signaling Pathway for Electrochemical Analysis

Caption: Relationship of components in an electrochemical measurement using [BTPP]Cl.

Safety and Handling

-

Toxicity: this compound is classified as harmful if swallowed. It is essential to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a laboratory coat.

-

High-Temperature Operation: Experiments involving molten salts at elevated temperatures present a significant risk of severe burns. The use of appropriate thermal protection, such as insulated gloves and face shields, is mandatory. All high-temperature procedures should be conducted in a well-ventilated area or within a fume hood.

-

Inert Atmosphere: Phosphonium salts can be hygroscopic and may undergo degradation upon reaction with atmospheric moisture and oxygen, particularly at high temperatures. The purified ionic liquid should be handled and stored under a dry, inert atmosphere (e.g., in a glovebox or under an argon or nitrogen blanket).

-

Disposal: Waste ionic liquid and any solutions containing it must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound offers potential as a high-temperature ionic liquid for a variety of electrochemical applications. While a more comprehensive experimental investigation of its electrochemical properties is necessary for a complete assessment, the protocols provided for its synthesis, purification, and use in cyclic voltammetry and electrodeposition serve as a robust starting point for researchers interested in exploring its utility. The high melting point of this salt necessitates the use of specialized high-temperature experimental setups. However, its anticipated wide electrochemical window and excellent thermal stability may provide significant advantages in specific applications where conventional electrolytes are inadequate.

Application Notes and Protocols: Butyltriphenylphosphonium Chloride in Phase Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the mechanism and applications of Butyltriphenylphosphonium chloride (BTPPC) as a phase transfer catalyst. This compound is a quaternary phosphonium (B103445) salt that has demonstrated high efficiency in facilitating reactions between immiscible phases, leading to increased reaction rates, higher yields, and milder reaction conditions. These characteristics make it a valuable tool in organic synthesis, particularly in the pharmaceutical and fine chemical industries. This application note details the mechanism of action of BTPPC, provides quantitative data for key reactions, and offers detailed experimental protocols for its use in various organic transformations.

Introduction to Phase Transfer Catalysis and this compound

Phase transfer catalysis (PTC) is a powerful synthetic methodology that enables or accelerates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] The phase transfer catalyst acts as a shuttle, transporting one of the reactants, usually an anion, from the aqueous phase into the organic phase where the reaction occurs.[1] This overcomes the insolubility barrier of the reactants, leading to significantly enhanced reaction rates.

This compound (BTPPC) is a quaternary phosphonium salt that is an effective phase transfer catalyst. Its lipophilic triphenylphosphine (B44618) and butyl groups contribute to its solubility in organic solvents, while the positively charged phosphorus atom can form an ion pair with an anion. This structure allows BTPPC to efficiently extract anions from the aqueous phase into the organic phase. Compared to some quaternary ammonium (B1175870) salts, phosphonium salts like BTPPC can offer greater thermal stability, making them suitable for reactions requiring elevated temperatures.

Mechanism of Action

The catalytic cycle of this compound in a typical liquid-liquid phase transfer catalysis system involves the following steps:

-

Anion Exchange: In the aqueous phase, the Butyltriphenylphosphonium cation ([Ph₃PBu]⁺) exchanges its chloride anion for the reactant anion (Y⁻) to form a lipophilic ion pair, [Ph₃PBu]⁺Y⁻.

-

Phase Transfer: The newly formed ion pair, being soluble in the organic phase, migrates across the phase boundary.

-

Reaction in Organic Phase: In the organic phase, the "naked" anion (Y⁻) is highly reactive and reacts with the organic substrate (RX) to form the desired product (RY) and a new anion (X⁻).

-

Catalyst Regeneration: The Butyltriphenylphosphonium cation then pairs with the newly formed anion (X⁻) to form [Ph₃PBu]⁺X⁻. This ion pair, still being organic-soluble, can then migrate back to the aqueous phase to restart the catalytic cycle by exchanging X⁻ for another Y⁻.

Applications and Quantitative Data

This compound is a versatile catalyst for a variety of organic reactions. Below are some key applications with quantitative data.

Nucleophilic Substitution Reactions: Synthesis of Nitriles

The synthesis of nitriles from alkyl halides is a fundamental C-C bond-forming reaction. Phase transfer catalysis is particularly effective for this transformation, especially when using alkali metal cyanides which are insoluble in most organic solvents.

| Substrate | Reagent | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| Veratryl chloride | NaCN | 1-10 | Toluene/Water | 50-95 | 1-5 | Veratryl cyanide | >90 |

| 1-Bromooctane | KCN | 5 | Toluene/Water | 100 | 6 | Octyl cyanide | 92 |

| Benzyl (B1604629) chloride | NaCN | 2 | Dichloromethane (B109758)/Water | 25 | 2 | Benzyl cyanide | 95 |

Note: Data for similar phosphonium and ammonium catalysts are included to demonstrate typical reaction conditions and yields, as specific data for BTPPC in all cases can be limited in publicly available literature. The performance of BTPPC is expected to be comparable.

Williamson Ether Synthesis: O-Alkylation of Phenols